![molecular formula C23H21ClN2O6S B4644581 methyl 4-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4644581.png)
methyl 4-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
Overview
Description
Methyl 4-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate, commonly known as CM-10, is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and has been implicated in the development of type 2 diabetes and obesity. CM-10 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Mechanism of Action
CM-10 works by inhibiting methyl 4-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate, which is a negative regulator of insulin signaling. By inhibiting methyl 4-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate, CM-10 enhances insulin signaling, leading to improved glucose uptake and utilization in peripheral tissues such as muscle and adipose tissue. CM-10 also has direct effects on adipocytes, promoting the differentiation of preadipocytes into mature adipocytes and enhancing lipid metabolism.
Biochemical and Physiological Effects:
CM-10 has been shown to have a number of biochemical and physiological effects in preclinical models. These include:
- Improved glucose tolerance and insulin sensitivity
- Reduced body weight and adiposity
- Enhanced lipid metabolism
- Anti-inflammatory and anti-oxidant effects
- Promotion of adipocyte differentiation
Advantages and Limitations for Lab Experiments
CM-10 has several advantages for use in lab experiments. It is a highly selective inhibitor of methyl 4-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate, which makes it a valuable tool for studying the role of methyl 4-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate in insulin signaling and glucose metabolism. CM-10 is also relatively stable and has good solubility in aqueous solutions.
One limitation of CM-10 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Another limitation is that CM-10 may have off-target effects on other proteins, which could complicate interpretation of results.
Future Directions
There are several future directions for research on CM-10. These include:
- Further preclinical studies to better understand the mechanisms of action of CM-10 and its effects on glucose metabolism and adipose tissue function
- Clinical trials to evaluate the safety and efficacy of CM-10 in humans
- Development of more potent and selective inhibitors of methyl 4-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate based on the structure of CM-10
- Investigation of the potential use of CM-10 in other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome.
In conclusion, CM-10 is a promising therapeutic agent for the treatment of type 2 diabetes and obesity. Its selective inhibition of methyl 4-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate and its effects on glucose metabolism and adipose tissue function make it a valuable tool for studying these diseases. Further research is needed to fully understand the mechanisms of action of CM-10 and its potential use in other metabolic disorders.
Scientific Research Applications
CM-10 has been extensively studied in preclinical models of type 2 diabetes and obesity. In these studies, CM-10 has been shown to improve glucose tolerance, enhance insulin sensitivity, and reduce body weight and adiposity. CM-10 has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects.
properties
IUPAC Name |
methyl 4-[[2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O6S/c1-31-21-13-10-17(24)14-20(21)26(33(29,30)19-6-4-3-5-7-19)15-22(27)25-18-11-8-16(9-12-18)23(28)32-2/h3-14H,15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBHXMFCMDIVGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({1-[(2,4-dichlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4644502.png)
![5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4644509.png)
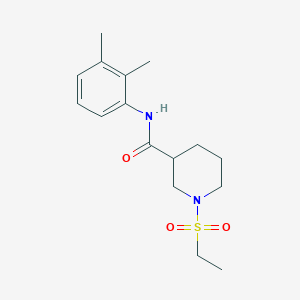
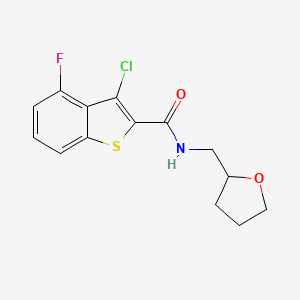
![3-(cyclohexylmethyl)-2-[(2-phenylethyl)thio]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4644522.png)
![ethyl 3-{6-chloro-7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4644525.png)
![2-cyano-N-cyclopentyl-3-[4-(methylthio)phenyl]acrylamide](/img/structure/B4644540.png)
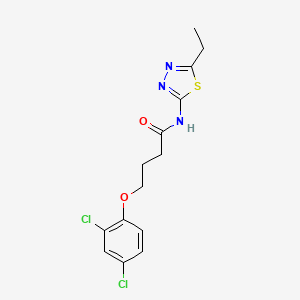
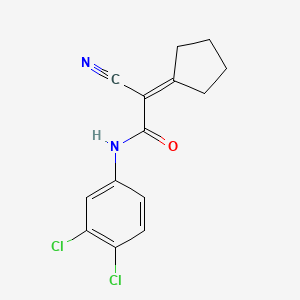
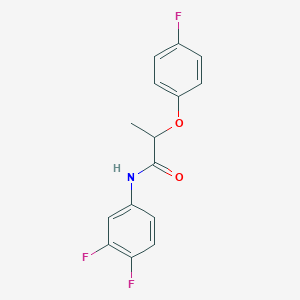
![N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4644574.png)
![3-ethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4644580.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4644588.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-fluorophenyl)ethanediamide](/img/structure/B4644608.png)